
2-氯-6-甲基吡啶-4-硼酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-6-methylpyridine-4-boronic acid, also known as CMPAB, is an organic compound that has been used in a variety of scientific research applications. It is a derivative of pyridine and is used as a reagent in organic synthesis. CMPAB can be used in a variety of reactions, including Suzuki-Miyaura cross-coupling reactions, which are used to synthesize biaryls. CMPAB can also be used in other reactions, such as Buchwald-Hartwig amination, Sonogashira couplings, and Stille couplings.
科学研究应用
Catalytic Protodeboronation
2-Chloro-6-methylpyridine-4-boronic acid: is used in the catalytic protodeboronation of pinacol boronic esters. This process is crucial for the formal anti-Markovnikov hydromethylation of alkenes, which is a valuable transformation in organic synthesis . The compound’s role in facilitating the protodeboronation step is pivotal for the synthesis of complex molecules.
Suzuki-Miyaura Coupling
This boronic acid derivative is a key reagent in the Suzuki-Miyaura coupling reaction, a widely used method for forming carbon-carbon bonds . This reaction is instrumental in the pharmaceutical industry for the construction of various drug molecules.
Synthesis of Alkyl Boronic Esters
The compound serves as a building block for the synthesis of alkyl boronic esters, which are important intermediates in organic chemistry. These esters are used for further chemical transformations, including homologations and conjunctive cross-couplings .
Radical-Polar Crossover Reactions
2-Chloro-6-methylpyridine-4-boronic acid: is involved in radical-polar crossover reactions. These reactions are significant for the creation of complex molecules, especially in the development of new materials and catalysts .
Inhibitors for Encephalitic Alphaviruses
This chemical is utilized as a reagent in the preparation of dihydro-phenylquinazlinone derivatives, which act as inhibitors against encephalitic alphaviruses. These inhibitors are crucial in the treatment of viral infections, showcasing the compound’s potential in medicinal chemistry .
Synthesis of Et Canthinone-3-carboxylates
It is also a reactant for the synthesis of Et canthinone-3-carboxylates via a palladium-catalyzed Suzuki-Miyaura coupling followed by a copper-catalyzed amidation reaction. This pathway is significant for the synthesis of complex organic compounds .
作用机制
Target of Action
The primary target of 2-Chloro-6-methylpyridine-4-boronic acid is the palladium catalyst used in the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The 2-Chloro-6-methylpyridine-4-boronic acid interacts with its target through a process known as transmetalation . In this process, the boronic acid group of the compound is transferred from boron to palladium . This occurs after the oxidative addition, where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .
Biochemical Pathways
The Suzuki–Miyaura cross-coupling reaction is the primary biochemical pathway affected by 2-Chloro-6-methylpyridine-4-boronic acid . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects of this pathway include the formation of new carbon–carbon bonds, enabling the synthesis of a wide range of organic compounds .
Pharmacokinetics
The compound’s role in the suzuki–miyaura cross-coupling reaction suggests that it is readily prepared and generally environmentally benign .
Result of Action
The molecular and cellular effects of 2-Chloro-6-methylpyridine-4-boronic acid’s action primarily involve the formation of new carbon–carbon bonds . This enables the synthesis of a wide range of organic compounds, contributing to the compound’s wide application in organic synthesis .
属性
IUPAC Name |
(2-chloro-6-methylpyridin-4-yl)boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BClNO2/c1-4-2-5(7(10)11)3-6(8)9-4/h2-3,10-11H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUDHMBLTDQMBOV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=NC(=C1)Cl)C)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10678219 |
Source


|
| Record name | (2-Chloro-6-methylpyridin-4-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10678219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.39 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1320397-15-6 |
Source


|
| Record name | (2-Chloro-6-methylpyridin-4-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10678219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


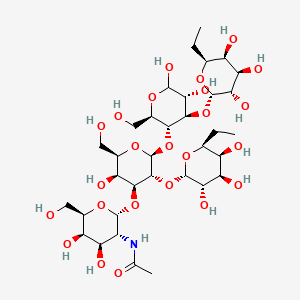

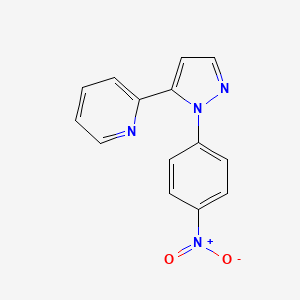
![7-Bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine hydrochloride](/img/structure/B594380.png)
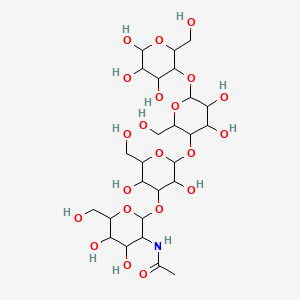
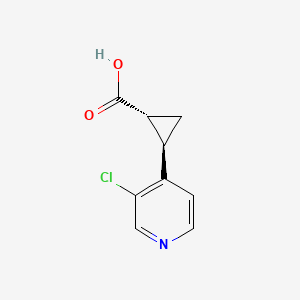
![Pyrimido[5,4-e][1,2,4]dioxazine](/img/structure/B594386.png)



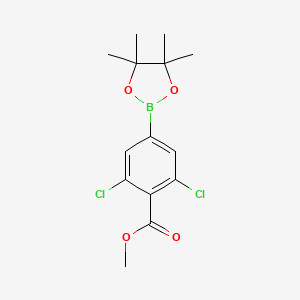
![(1S)-1-methyl-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazole](/img/structure/B594394.png)